For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Nitrobenzyl Alcohol: Properties, Protocols, and Applications
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Nitrobenzyl alcohol (CAS No. 619-73-8). It includes detailed data, experimental protocols, and visualizations to support its application in research, particularly in drug development and organic synthesis.
Core Properties of 4-Nitrobenzyl Alcohol
4-Nitrobenzyl alcohol, also known as (4-nitrophenyl)methanol, is an aromatic alcohol that serves as a vital intermediate in the synthesis of various organic compounds.[1][2][3][4] Its structure, featuring both a hydroxyl (-OH) and a nitro (-NO2) functional group, imparts a unique reactivity profile that is valuable in pharmaceuticals, agrochemicals, and materials science.[1][5]
Physical Properties
4-Nitrobenzyl alcohol is typically a white to pale yellow crystalline solid at room temperature.[1][3][5] It is slightly soluble in water but shows good solubility in common organic solvents like ethanol (B145695) and ether.[2][5][6]
Table 1: Physical Properties of 4-Nitrobenzyl Alcohol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₃ | [1][2][6] |
| Molecular Weight | 153.14 g/mol | [1][4][5][6] |
| Appearance | White to light yellow crystalline powder/solid | [1][2][3][5] |
| Melting Point | 92-97 °C | [1][3][7][8] |
| Boiling Point | 185 °C at 12 mmHg | [1][3] |
| Density | ~1.36 g/cm³ (rough estimate) | [3][9] |
| Solubility in Water | 2 g/L (2 mg/mL) at 20 °C | [3][9][10] |
| Flash Point | 180 °C | [3][6][7] |
| pKa | 13.61 ± 0.10 (Predicted) | [3][9] |
| Vapor Pressure | 0.000128 mmHg at 25 °C | [3][11] |
| LogP (n-octanol/water) | 1.26 (25 °C) | [12] |
Chemical Properties
The chemical behavior of 4-Nitrobenzyl alcohol is dictated by its two primary functional groups. The hydroxyl group allows for typical alcohol reactions such as esterification, etherification, and oxidation.[2][5] The electron-withdrawing nitro group influences the reactivity of the aromatic ring and can be reduced to an amine, a crucial transformation in the synthesis of many pharmaceutical agents.[5]
Table 2: Chemical Reactivity and Stability
| Parameter | Description | Source(s) |
| Reactivity | Serves as a key intermediate in organic synthesis. The hydroxyl group can be oxidized, and the nitro group can be reduced.[1][5] Used as a photoinitiator in polymerization processes.[1] | [1][5] |
| Stability | Stable under normal room temperature and recommended storage conditions.[5][13] | [5][13] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[13][14] | [13][14] |
| Hazardous Decomposition | Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[13] | [13] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation of 4-Nitrobenzyl alcohol.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons, the benzylic methylene (B1212753) (-CH₂-) protons, and the hydroxyl (-OH) proton.[15]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded) and the methylene carbon.[16]
-
IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for the O-H stretch (around 3522 cm⁻¹), the aromatic C-H stretches, and strong symmetric and asymmetric stretches for the N-O bonds of the nitro group.[15][17]
Experimental Protocols
The following sections detail common experimental procedures involving 4-Nitrobenzyl alcohol.
Synthesis Protocol 1: Reduction of 4-Nitrobenzaldehyde (B150856)
A common laboratory-scale synthesis involves the selective reduction of the aldehyde group of 4-nitrobenzaldehyde.
Methodology:
-
Dissolution: Dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until Thin-Layer Chromatography (TLC) analysis confirms the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water. The product can then be extracted using an organic solvent like ethyl acetate (B1210297).
-
Purification: The crude product is typically purified by recrystallization to yield 4-Nitrobenzyl alcohol.
This method is highly selective for the aldehyde group, leaving the nitro group intact.[18]
Synthesis Protocol 2: Hydrolysis of 4-Nitrobenzyl Acetate
This method involves the base-catalyzed hydrolysis of the corresponding ester.
Methodology:
-
Dissolution: Prepare a solution of 4-nitrobenzyl acetate (1.12 moles) in 500 mL of hot methanol (B129727) in a 2-L flask.[19]
-
Hydrolysis: To the hot solution, slowly add 380 g of a 15% sodium hydroxide (B78521) solution (1.43 moles) with shaking.[19]
-
Precipitation: After allowing the mixture to stand for 5 minutes, pour it into a mixture of 4.5 kg of cracked ice and water with vigorous stirring.[19]
-
Isolation: Collect the resulting precipitate on a Büchner funnel.[19]
-
Purification: Recrystallize the crude solid from 3 to 3.7 L of water to obtain slender, nearly colorless needles of 4-Nitrobenzyl alcohol. The typical yield is 64–71%.[19]
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving 4-Nitrobenzyl alcohol.
Caption: Workflow for the synthesis of 4-Nitrobenzyl alcohol.
Caption: Core reactivity pathways of 4-Nitrobenzyl alcohol.
Applications in Research and Drug Development
4-Nitrobenzyl alcohol is a versatile building block with significant applications in several research areas.
-
Pharmaceutical Synthesis: It is a crucial intermediate in the production of various pharmaceutical agents.[1][5] For instance, the nitro group can be reduced to an amine, which is a common functional group in many drug molecules. It is cited as a key intermediate for antibiotics like imipenem.[5]
-
Photochemistry and Materials Science: Due to its ability to undergo photodecomposition, it is used as a photoinitiator in polymerization processes for creating coatings, adhesives, and photoresponsive polymers for applications in smart materials and drug delivery systems.[1]
-
Metabolic Studies: It is used as a substrate to study metabolic pathways. For example, it has been used to investigate the catabolism of 4-nitrotoluene (B166481) by Pseudomonas species, where it is metabolized by 4-nitrobenzyl alcohol dehydrogenase.[9][10][20]
-
Analytical Chemistry: The compound can act as a reagent in various analytical methods, aiding in the detection and quantification of other substances.[1]
Safety and Handling
4-Nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[8][13][14]
-
Handling: Use in a well-ventilated area and avoid dust formation.[13][21] All personal contact, including inhalation, should be avoided.[14] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][21]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13][14]
-
First Aid: In case of contact, wash skin with soap and water.[21] If inhaled, move the person to fresh air.[21] In case of eye contact, rinse cautiously with water for several minutes.[13] If swallowed, rinse mouth with water and consult a physician.[21]
This guide is intended for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) before handling this chemical.[12][13][14][21]
References
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